An In-depth Technical Guide to 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
An In-depth Technical Guide to 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one (CAS No: 5665-29-2) is a substituted pyrimidine derivative, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their prevalence in a multitude of biologically active molecules.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, analytical characterization, synthesis, and safety considerations. The presence of the isopropyl group and the hydroxylated pyrimidinone core imparts specific physicochemical characteristics that are critical for its application as a chemical intermediate and a potential pharmacophore. Understanding these properties is paramount for professionals engaged in drug discovery, chemical synthesis, and materials science.
Chemical Identity and Nomenclature
Correctly identifying a compound is the foundation of all scientific investigation. 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one is known by several synonyms, and its core identifiers are crucial for accurate database searches and regulatory compliance.
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IUPAC Name: 6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one
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Synonyms: 6-hydroxy-2-isopropyl-4(3H)-pyrimidinone, 2-isopropyl-4,6-pyrimidinediol
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CAS Number: 5665-29-2[2]
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Molecular Formula: C₇H₁₀N₂O₂[2]
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Molecular Weight: 154.17 g/mol [2]
Chemical Structure: The molecule consists of a pyrimidine ring, which is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. It is substituted with an isopropyl group at position 2 and hydroxyl groups at positions 4 and 6. The "(3H)" designation indicates the location of a hydrogen atom on a nitrogen, allowing for tautomerism between the keto (-one) and enol (-ol) forms.
Physicochemical Properties
The physicochemical properties of a molecule are deterministic for its behavior in both chemical reactions and biological systems, influencing everything from solubility to bioavailability.[3]
Table 1: Key Physicochemical Properties of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
| Property | Value | Source / Comment |
| Physical Form | Solid, Powder or crystals. | [4] |
| Molecular Weight | 154.17 g/mol | [2] |
| InChI Key | HIBXYOIDNLIJCW-UHFFFAOYSA-N | [4] |
| Purity | Typically ≥98% | [4] |
| Storage Temperature | Room temperature, under inert atmosphere. | [4] |
Synthesis and Reactivity
The synthesis of pyrimidine derivatives is a well-established field in organic chemistry, often involving the condensation of a C-C-C fragment with an N-C-N fragment.[6] A common and versatile approach is the reaction between a β-dicarbonyl compound, an aldehyde, and urea or a urea derivative, known as the Biginelli reaction.[7]
A plausible synthetic route for 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one involves the condensation of a malonic acid derivative with an isobutyramidine derivative. This type of cyclocondensation reaction is a cornerstone of heterocyclic chemistry.
The following diagram illustrates a generalized synthetic pathway for pyrimidine derivatives, which can be adapted for the target molecule.
Caption: Generalized workflow for the synthesis of the pyrimidinone core.
Reactivity Insights: The pyrimidinone ring is aromatic in its enol form, lending it stability. The hydroxyl groups can act as nucleophiles or can be deprotonated to form salts. They can also be converted to leaving groups (e.g., halides or triflates) for further functionalization in cross-coupling reactions, a common strategy in drug development to build molecular complexity.[7][8]
Spectroscopic and Analytical Characterization
Unambiguous structural elucidation is critical. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.[9]
NMR is the most powerful tool for determining the precise structure of organic molecules in solution.[9]
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¹H NMR (Proton NMR): Would provide information on the chemical environment of the protons. Key expected signals include:
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A doublet and a septet for the isopropyl group protons.
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A singlet for the proton at position 5 of the pyrimidine ring.
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Broad signals for the exchangeable N-H and O-H protons, whose chemical shifts would be dependent on the solvent and concentration.
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¹³C NMR (Carbon NMR): Reveals the carbon framework of the molecule.[9] Distinct signals would be expected for:
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The two unique carbons of the isopropyl group.
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The carbonyl carbon (C4) and the other sp² hybridized carbons of the pyrimidine ring.
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MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[7] For 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₇H₁₀N₂O₂) by providing a highly accurate mass measurement.[10]
HPLC is a primary technique for assessing the purity of a compound and for its quantification in complex mixtures.[10]
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general framework; optimization is required for specific instrumentation.[10]
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System Preparation:
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HPLC System: An Agilent or Shimadzu system, or equivalent, equipped with a UV detector.[10]
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Sample Preparation:
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Accurately weigh ~1 mg of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one.
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Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan).
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Gradient Program:
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Start with 5% Mobile Phase B.
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Linearly increase to 95% Mobile Phase B over 15 minutes.
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Hold at 95% B for 5 minutes.
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Return to 5% B over 1 minute and re-equilibrate for 4 minutes.
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Data Analysis:
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Integrate the peak corresponding to the main compound.
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Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
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Biological Activity and Applications
While specific bioactivity data for 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one is not detailed in the search results, its parent class, pyrimidines, are of immense biological importance. They are core components of nucleic acids (cytosine, thymine, uracil) and are found in numerous approved drugs with activities ranging from anticancer to antiviral.[1] A closely related compound, 2-Isopropyl-6-methyl-4-pyrimidinol, is a known metabolite of the pesticide Diazinon.[11] This highlights the relevance of such structures in toxicology and environmental science.
Given its structure, 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one serves as a valuable intermediate for synthesizing more complex molecules for screening in drug discovery programs.[5] Its functional groups are amenable to modification to explore structure-activity relationships (SAR) against various biological targets.
Many pyrimidine derivatives function as kinase inhibitors. The general mechanism involves competitive binding at the ATP-binding site of the kinase enzyme, thereby blocking the downstream signaling cascade.
Caption: General mechanism of kinase inhibition by a pyrimidine derivative.
Safety and Handling
According to safety information for similar pyrimidine compounds, 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one should be handled with care.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
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Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. A dust mask is recommended when handling the powder.
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Storage: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere.[4]
Conclusion
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one is a foundational building block in the vast field of heterocyclic chemistry. Its well-defined structure and reactive functional groups make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide has consolidated its key chemical properties, provided a framework for its analysis and synthesis, and outlined necessary safety precautions. For researchers in drug development, this molecule represents a versatile scaffold ripe for exploration and derivatization in the quest for new and effective medicines.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- Pyrimidine Biosynthesis Analysis Service.
- 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one | 1197-04-2. MilliporeSigma.
- Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide. (2025). Benchchem.
- Physico-chemical properties in rel
- 2-Isopropyl-6-methyl-4-pyrimidinol 99 2814-20-2. Sigma-Aldrich.
- 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one - Sigma-Aldrich. Sigma-Aldrich.
- Synthesis of Pyrimidine Deriv
- CAS 2814-20-2: 2-Isopropyl-6-methyl-4-pyrimidinol. CymitQuimica.
- Physicochemical Property Study - DMPK. WuXi AppTec.
- 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL Chemical Properties,Uses,Production. (2026). ChemicalBook.
- Pyrimidine-containing natural products: occurrences and biological activities. (2026). PMC.
- US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a].
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